Tris(hydroxymethyl)nitromethane
Overview
Description
Tris(hydroxymethyl)nitromethane, also known as 2-hydroxymethyl-2-nitro-1,3-propanediol, is an organic compound with the molecular formula C4H9NO5. It is a white crystalline solid that is highly soluble in water. This compound is primarily used as a bactericide for inanimate objects and to inhibit bacterial growth in industrial water systems, cutting oils, and nonprotein glues .
Mechanism of Action
Target of Action
Tris(hydroxymethyl)nitromethane, also known as THAM, is an organic compound that is extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines . It also complexes with metal ions in solution .
Mode of Action
The mode of action of this compound is primarily through its buffering properties. As a buffer, it helps maintain a stable pH environment, which is crucial for many biological and chemical processes . It undergoes condensations with aldehydes and can form complexes with metal ions in solution .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its buffering properties. It is often used in solutions of nucleic acids and plays a significant role in maintaining the pH of these solutions . The exact biochemical pathways it affects can vary depending on the specific context in which it is used.
Pharmacokinetics
In terms of pharmacokinetics, this compound exhibits two-compartment characteristics in healthy volunteers and patients with intact renal function . The larger part of the compound remains in the extracellular fluid and is rapidly excreted in the presence of a functional kidney . A linear correlation between creatinine-clearance and this compound clearance was observed .
Result of Action
The primary result of this compound’s action is the maintenance of a stable pH environment. This is crucial for many biological processes, including protein biochemistry, molecular biology, and enzymology . In medicine, it is occasionally used as a drug for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of a Tris buffer will increase as temperature decreases from 25 °C to 5 °C and will decrease as temperature rises from 25 °C to 37 °C . Therefore, temperature is a key environmental factor that can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Tris(hydroxymethyl)nitromethane has been applied as an initial compound for phospholipid syntheses . It interacts with various biomolecules during these reactions. For instance, it can be converted into corresponding O,O- and O,N-cyclophosphites, which are used for the preparation of phosphocholines, phosphomethylcolamines, diol phospholipids, and also cationic phospholipids .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role in phospholipid synthesis. It undergoes a series of transformations to form various types of phospholipids
Metabolic Pathways
This compound is involved in the metabolic pathway of phospholipid synthesis It interacts with enzymes and cofactors during this process
Preparation Methods
Tris(hydroxymethyl)nitromethane is synthesized through the condensation of nitromethane and formaldehyde under basic conditions. The reaction involves the following steps :
Condensation Reaction: Nitromethane reacts with formaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out at a temperature range of 45-50°C.
Crystallization: The reaction mixture is then cooled to allow the crystallization of this compound.
Purification: The crude product is purified by recrystallization from solvents like ethyl acetate and benzene.
Industrial production methods follow similar steps but are optimized for large-scale synthesis to achieve higher yields and purity.
Chemical Reactions Analysis
Tris(hydroxymethyl)nitromethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group, forming tris(hydroxymethyl)aminomethane.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like halides. Major products formed from these reactions include nitro derivatives, amines, and substituted alcohols .
Scientific Research Applications
Tris(hydroxymethyl)nitromethane has several scientific research applications:
Biology: It serves as a bactericide to inhibit bacterial growth in various industrial applications.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Tris(hydroxymethyl)nitromethane is similar to compounds like tris(hydroxymethyl)aminomethane and 2-nitroethanol. it is unique due to its specific structure and reactivity:
Tris(hydroxymethyl)aminomethane: This compound is formed by the reduction of this compound and is widely used as a buffer in biochemical applications.
2-Nitroethanol: This compound is used as a solvent and intermediate in organic synthesis but lacks the crosslinking ability of this compound.
Properties
IUPAC Name |
2-(hydroxymethyl)-2-nitropropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO5/c6-1-4(2-7,3-8)5(9)10/h6-8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQJQHSAWMFDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027034 | |
Record name | 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | |
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Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Hawley] Light yellow crystals; [MSDSonline] | |
Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-nitro- | |
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Record name | 2-Hydroxymethyl-2-nitro-1,3-propanediol | |
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Solubility |
Soluble in polar solvents such as methanol and isopropanol. Insoluble in non-polar solvents such as aliphatic and aromatic hydrocarbons., Freely soluble in alcohols, sparingly soluble in benzene, In water, 2.20X10+6 mg/L at 20 °C | |
Record name | 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6810 | |
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Vapor Pressure |
0.00000154 [mmHg] | |
Record name | 2-Hydroxymethyl-2-nitro-1,3-propanediol | |
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Color/Form |
Crystals from ethyl acetate and benzene, White solid | |
CAS No. |
126-11-4 | |
Record name | Tris(hydroxymethyl)nitromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-11-4 | |
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Record name | 2-Hydroxymethyl-2-nitro-1,3-propanediol | |
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Record name | Tris(hydroxymethyl)nitromethane | |
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Record name | Tris(hydroxymethyl)nitromethane | |
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Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-nitro- | |
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Record name | 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | |
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Record name | Nitromethylidynetrimethanol | |
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Record name | TRIS(HYDROXYMETHYL)NITROMETHANE | |
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Record name | 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL | |
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Melting Point |
214 °C (pure), MP: 180 °C (usual lab product); 175-176 °C (technical grade) | |
Record name | 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6810 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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